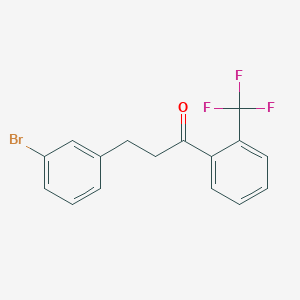

3-(3-Bromophenyl)-2'-trifluoromethylpropiophenone

説明

特性

IUPAC Name |

3-(3-bromophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrF3O/c17-12-5-3-4-11(10-12)8-9-15(21)13-6-1-2-7-14(13)16(18,19)20/h1-7,10H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJJHEIZFPQWKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCC2=CC(=CC=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701181189 | |

| Record name | 1-Propanone, 3-(3-bromophenyl)-1-[2-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701181189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-51-5 | |

| Record name | 1-Propanone, 3-(3-bromophenyl)-1-[2-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 3-(3-bromophenyl)-1-[2-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701181189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Introduction

3-(3-Bromophenyl)-2'-trifluoromethylpropiophenone is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. Its unique structural features, including the presence of bromine and trifluoromethyl groups, suggest enhanced interactions with biological targets, making it a candidate for various therapeutic applications.

- Molecular Formula : C16H12BrF3O

- Molecular Weight : 363.17 g/mol

- Structural Characteristics : The compound features a bromophenyl group and a trifluoromethyl moiety, contributing to its lipophilicity and potential bioactivity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its anticancer, antibacterial, and anti-inflammatory properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may inhibit specific signaling pathways involved in cancer cell proliferation and metastasis. Preliminary data suggest that it could modulate the activity of matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis .

- Case Study : In vivo studies using xenograft models demonstrated reduced tumor growth in mice treated with related brominated compounds, suggesting potential efficacy against various cancer cell lines .

Antibacterial Activity

The antibacterial properties of related compounds have been documented, indicating that this compound may exhibit similar effects:

- Activity Spectrum : Compounds with bromine substitutions have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .

- Minimum Inhibitory Concentration (MIC) : Related studies report MIC values that suggest significant antibacterial potential, particularly against resistant strains .

Anti-inflammatory Activity

The anti-inflammatory properties of halogenated compounds are well-documented:

- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation in various models .

- Research Findings : In vitro assays have shown that related brominated derivatives can significantly reduce the production of inflammatory markers in activated macrophages .

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor growth | |

| Antibacterial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduced cytokine production |

Case Study Results

| Study Type | Model Used | Results |

|---|---|---|

| In Vivo | Xenograft mice | Tumor growth reduction observed |

| In Vitro | Bacterial cultures | Significant antibacterial activity |

| In Vitro | Macrophage cultures | Decreased inflammatory markers |

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 3-(3-Bromophenyl)-2'-trifluoromethylpropiophenone exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that certain trifluoromethyl-substituted phenyl ketones could effectively target tumor cells by disrupting their metabolic pathways .

Antiviral Properties

The compound has also been investigated for its antiviral potential. Similar derivatives have been noted for their ability to inhibit viral replication, making them candidates for further development in antiviral therapies. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability .

Organic Synthesis

Synthetic Intermediates

this compound serves as a valuable intermediate in organic synthesis. It can be utilized to synthesize various complex molecules, including pharmaceuticals and agrochemicals. The bromine atom allows for further functionalization via nucleophilic substitution reactions, while the trifluoromethyl group can enhance the stability and reactivity of the resulting compounds .

類似化合物との比較

Comparison with Structural Analogs

Structural Similarities and Differences

The compound’s structural analogs vary in halogen placement, substituent groups, and backbone modifications. Key examples include:

Key Observations :

- Halogen Position : Moving bromine from the meta to para position (e.g., 898761-72-3) reduces structural similarity by 2–3% .

- Backbone Differences: Chalcone derivatives (e.g., compound 3 in ) replace the propiophenone’s saturated ketone with an α,β-unsaturated enone system, altering electronic properties and bioactivity .

Bioactivity and Cytotoxic Profiles

Cytotoxicity Against MCF-7 Breast Cancer Cells:

Key Findings :

- Chalcone derivatives with bromophenyl groups exhibit significant cytotoxicity, likely due to the enone system’s ability to interact with cellular targets via Michael addition .

- The trifluoromethyl group in propiophenones may enhance metabolic stability and lipophilicity but lacks cytotoxic data for direct comparison .

Physicochemical Properties

- Lipophilicity: Trifluoromethyl groups generally improve membrane permeability, but the absence of α,β-unsaturation in propiophenones may reduce bioactivity compared to chalcones .

準備方法

Bromination Using Bromine in Dichloromethane

- Procedure : Starting from 3-methylpropiophenone, bromination is carried out using bromine dissolved in dichloromethane under an inert atmosphere (nitrogen) at room temperature.

- Reaction Time : Approximately 10 hours with gradual addition of bromine to control the reaction rate.

- Work-up : The reaction mixture is basified with saturated sodium bicarbonate solution, followed by extraction with dichloromethane, drying, and purification.

- Yield : Around 59% for 2-bromo-3-methylpropiophenone, a close analog to the target compound.

This method is adaptable for bromination of aromatic rings adjacent to ketone groups and can be modified for the 3-bromophenyl moiety.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at the 2'-position is typically introduced via functional group transformations involving trifluoropropene or trifluoromethylated precursors.

Preparation of 3,3,3-Trifluoro-2-bromopropanol as Intermediate

- One-pot Synthesis : Trifluoropropene is reacted in glacial acetic acid with NBS and concentrated sulfuric acid in a staged addition to produce 3,3,3-trifluoro-2-bromopropanol.

- Conditions : Temperature ranges from 70°C to 130°C with reflux in alcohol (ethanol or methanol) for 6 to 15 hours.

- Yield and Purity : Yields range from 65.9% to 90.2%, with product purity up to 99.1% after vacuum distillation.

- Significance : This intermediate can be further converted to the trifluoromethylpropiophenone derivative.

This method reduces waste and improves environmental compatibility by minimizing acid and water waste.

Coupling of Bromophenyl and Trifluoromethylpropiophenone Moieties

The final assembly of 3-(3-bromophenyl)-2'-trifluoromethylpropiophenone typically involves coupling reactions such as Friedel-Crafts acylation or cross-coupling catalyzed by palladium or other transition metals.

- Catalysts : Palladium-based catalysts are commonly used for coupling aryl bromides with trifluoromethylated ketones.

- Solvents : Polar aprotic solvents like dichloromethane or dimethylformamide (DMF) facilitate the reaction.

- Conditions : Controlled temperature (often 80-130°C) and inert atmosphere to prevent side reactions.

- Purification : Column chromatography or recrystallization to isolate the desired compound with high purity.

Summary Table of Preparation Methods

Detailed Research Findings and Analysis

- The staged addition of NBS and sulfuric acid in the trifluoropropene reaction system improves the control over bromination and minimizes side reactions, leading to higher purity and yield of trifluoromethylated intermediates.

- Use of glacial acetic acid as solvent provides an acidic medium that facilitates electrophilic bromination and stabilizes intermediates.

- The bromination step on aromatic rings requires careful control of bromine addition rate and reaction atmosphere to prevent over-bromination or polymerization.

- Transition metal-catalyzed coupling reactions are well-established for assembling complex aromatic ketones with trifluoromethyl groups, although specific conditions for this compound are less documented and may require optimization based on catalyst and solvent choice.

- Environmental considerations favor the one-pot synthesis approach for trifluoromethylated intermediates due to reduced waste acid and water generation.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Conditions | Yield (%) | Time |

|---|---|---|---|

| Microwave-assisted | 300 W, 80°C, 15 min | 75–85 | 15 min |

| Thermal reflux | THF, 70°C, 6–8 h | 60–70 | 6–8 h |

Basic: How is this compound characterized structurally?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : - and -NMR identify substituent positions and confirm coupling patterns (e.g., vinyl protons in α,β-unsaturated ketones) .

- X-ray Crystallography : Resolves absolute configuration and crystal packing. SHELXL/SHELXS software is recommended for small-molecule refinement due to robust handling of twinned data and high-resolution structures .

Basic: What are the key reactivity patterns of this compound?

Methodological Answer:

Reactivity is dominated by:

Q. Table 2: Representative Reactions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Reduction | NaBH, MeOH, 0°C | 3-(3-Bromophenyl)-2'-trifluoromethylpropanol |

| Nucleophilic Addition | RMgX (Grignard), THF, −78°C | Tertiary alcohol derivatives |

Advanced: How can synthesis be optimized for higher yields and purity?

Methodological Answer:

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.

- Catalysis : Lewis acids (e.g., ZnCl) or phase-transfer catalysts improve regioselectivity .

- Temperature Control : Slow addition of reagents at low temperatures (−10°C to 0°C) minimizes side reactions.

Advanced: How can cytotoxic activity be analyzed for this compound?

Methodological Answer:

- Cell Line Screening : Use Vero (normal) and MCF-7 (cancer) cell lines to assess selectivity.

- Viability Assays : Presto Blue™ or MTT assays quantify metabolic activity post-treatment (48–72 hr exposure). Absorbance measurements at 570–600 nm correlate with cell viability .

Q. Table 3: Cytotoxicity Protocol

| Step | Parameters |

|---|---|

| Cell Seeding | 5,000 cells/well, 96-well plate |

| Compound Exposure | 1–100 µM, 48–72 hr |

| Viability Measurement | Presto Blue™, λ = 570 nm |

Advanced: How to resolve contradictions in crystallographic data refinement?

Methodological Answer:

- Software Tools : Use SHELXL for high-resolution refinement and SHELXD for structure solution. Check for twinning or disorder using PLATON/ADDSYM .

- Validation Metrics : Cross-validate with R (target < 5%) and goodness-of-fit (GOF ≈ 1.0).

Advanced: What computational methods predict electronic or biological interactions?

Methodological Answer:

- DFT Calculations : Gaussian or ORCA software models electronic effects (e.g., Fukui indices for reactive sites) .

- Molecular Docking : AutoDock Vina assesses binding affinity to biological targets (e.g., kinases), guiding SAR studies .

Advanced: How to address discrepancies in spectral data (e.g., NMR or MS)?

Methodological Answer:

- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., brominated isomers).

- Alternative Techniques : IR spectroscopy confirms carbonyl stretches (~1700 cm), while high-resolution MS validates molecular formulae .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。